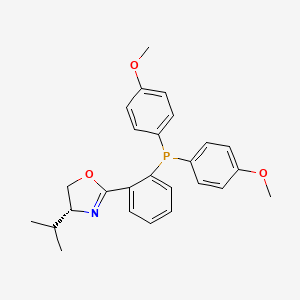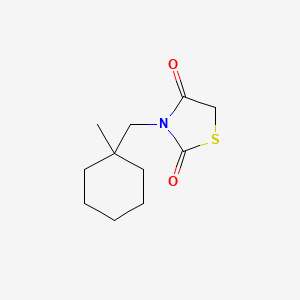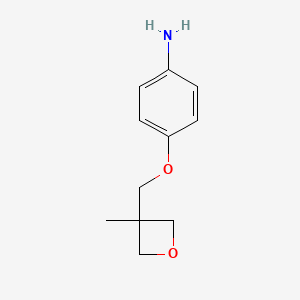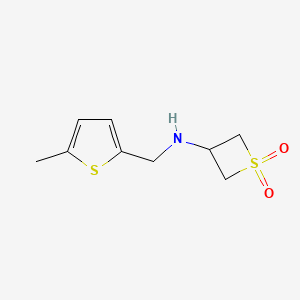
(R)-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups in the molecule allows it to coordinate with various metal centers, making it a versatile ligand in transition metal-catalyzed reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the phosphine group: The bis(4-methoxyphenyl)phosphine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for such ligands often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Coordination with metal centers: This is the primary reaction, where the ligand forms complexes with transition metals.
Oxidation and reduction: The phosphine group can be oxidized to phosphine oxide, and the oxazoline ring can participate in reduction reactions.
Common Reagents and Conditions
Coordination reactions: Typically involve metal salts such as palladium(II) acetate or rhodium(III) chloride in the presence of a base.
Oxidation: Can be carried out using hydrogen peroxide or other oxidizing agents.
Reduction: Often involves hydride donors like sodium borohydride.
Major Products
The major products of these reactions are metal-ligand complexes, which can be used as catalysts in various asymmetric transformations.
科学研究应用
Chemistry
Asymmetric Catalysis: The compound is used as a ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes to produce enantiomerically pure compounds.
Biology and Medicine
Drug Synthesis: The enantiomerically pure products obtained using this ligand can be used in the synthesis of pharmaceuticals.
Industry
Fine Chemicals: Used in the production of fine chemicals where stereochemistry is crucial.
作用机制
The mechanism by which ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves the coordination of the ligand to a metal center, forming a complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into products with high enantioselectivity. The phosphine group provides strong σ-donation, while the oxazoline ring offers additional coordination and electronic effects.
相似化合物的比较
Similar Compounds
®-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Similar structure but lacks the methoxy groups.
®-2-(2-(Bis(3,5-dimethylphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Contains different substituents on the phosphine group.
Uniqueness
The presence of the methoxy groups in ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can influence the electronic properties of the ligand, potentially offering different reactivity and selectivity compared to its analogs.
属性
分子式 |
C26H28NO3P |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
bis(4-methoxyphenyl)-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C26H28NO3P/c1-18(2)24-17-30-26(27-24)23-7-5-6-8-25(23)31(21-13-9-19(28-3)10-14-21)22-15-11-20(29-4)12-16-22/h5-16,18,24H,17H2,1-4H3/t24-/m0/s1 |
InChI 键 |
KUOJHWGATKOZJI-DEOSSOPVSA-N |
手性 SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
规范 SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)

![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)

![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)
